molecular formula C14H13N3O B11867974 2-(1-ethyl-1H-pyrazol-4-yl)indolizine-3-carbaldehyde

2-(1-ethyl-1H-pyrazol-4-yl)indolizine-3-carbaldehyde

Cat. No.: B11867974
M. Wt: 239.27 g/mol
InChI Key: YDCWJVIKCJTBET-UHFFFAOYSA-N
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Description

2-(1-ethyl-1H-pyrazol-4-yl)indolizine-3-carbaldehyde is a complex organic compound that belongs to the class of indolizine derivatives. This compound is characterized by the presence of an indolizine ring fused with a pyrazole ring, which is further substituted with an ethyl group and a formyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-ethyl-1H-pyrazol-4-yl)indolizine-3-carbaldehyde typically involves multi-step organic reactions. One common method involves the reaction of 1H-indole-3-carbaldehyde with 1-ethyl-1H-pyrazole under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-(1-ethyl-1H-pyrazol-4-yl)indolizine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-ethyl-1H-pyrazol-4-yl)indolizine-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-ethyl-1H-pyrazol-4-yl)indolizine-3-carbaldehyde is not fully understood but is believed to involve interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The indolizine ring system is known to interact with multiple biological targets, contributing to its diverse pharmacological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the indolizine and pyrazole rings, along with the ethyl and formyl groups, makes this compound particularly interesting for various applications .

Properties

Molecular Formula

C14H13N3O

Molecular Weight

239.27 g/mol

IUPAC Name

2-(1-ethylpyrazol-4-yl)indolizine-3-carbaldehyde

InChI

InChI=1S/C14H13N3O/c1-2-16-9-11(8-15-16)13-7-12-5-3-4-6-17(12)14(13)10-18/h3-10H,2H2,1H3

InChI Key

YDCWJVIKCJTBET-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C2=C(N3C=CC=CC3=C2)C=O

Origin of Product

United States

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